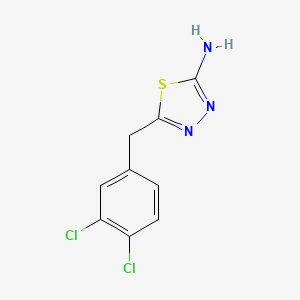

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine

Description

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3,4-dichlorobenzyl group. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

CAS No. |

39181-51-6 |

|---|---|

Molecular Formula |

C9H7Cl2N3S |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H7Cl2N3S/c10-6-2-1-5(3-7(6)11)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14) |

InChI Key |

DAYHQPPTGMEUTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC2=NN=C(S2)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfur-containing functional groups undergo oxidation under controlled conditions.

-

Mechanistic Insight : Oxidation targets the sulfur atom in the 1,3,4-thiadiazole ring, forming sulfoxides (S=O) or sulfones (O=S=O) depending on reagent strength .

-

Structural Impact : Sulfone formation increases electrophilicity, enhancing interactions with biological targets like STAT3 proteins .

Reduction Reactions

Reduction modifies the thiadiazole ring or substituents, yielding novel heterocycles.

-

Selectivity : NaBH₄ preferentially reduces the C=N bond in the thiadiazole ring, while LiAlH₄ cleaves the ring entirely .

Substitution Reactions

The 3,4-dichlorobenzyl group and amino moiety participate in nucleophilic substitutions.

3.1. Nucleophilic Aromatic Substitution

3.2. Amino Group Functionalization

Cyclization and Ring-Opening Reactions

The thiadiazole core participates in ring-forming or cleavage reactions.

Comparative Reactivity Analysis

A comparison of reaction pathways highlights the influence of substituents:

Scientific Research Applications

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituted Benzyl and Thioether Derivatives

- DCTTA (5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine): This compound, identified in a high-throughput screen, demonstrated potent inhibition of β-galactosidase activity at 100 μM . Thioethers may exhibit stronger electron-withdrawing effects, influencing receptor interactions.

- 5-(2,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine: Marketed as a pharmaceutical intermediate, this analog has dichloro substitutions at positions 2 and 4 on the benzyl ring.

5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine :

A discontinued product (CAS 384816-41-5), this thioether analog highlights the impact of sulfur linkage on commercial viability. The thioether group may confer metabolic instability compared to the benzyl group, contributing to its discontinuation .

Substituted Phenyl Derivatives

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: This derivative, synthesized via condensation of thiosemicarbazide with 4-methylbenzoic acid, showed fungicidal and insecticidal activities .

5-Phenyl-1,3,4-thiadiazol-2-amine :

The unsubstituted phenyl analog serves as a foundational structure for derivatization. Its simplicity often results in lower bioactivity compared to halogenated derivatives, underscoring the importance of electron-withdrawing groups for enhanced efficacy .

Halogen Substitution Variations

- 2,5-Dichloro (DCTTA): May introduce torsional strain due to ortho substituents, reducing conformational flexibility . 2-Bromo (5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine): Bromine’s larger atomic radius increases steric bulk, which could hinder target engagement despite similar electronic properties .

Data Tables

Biological Activity

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine has the chemical formula and features a thiadiazole ring which contributes to its biological properties. The synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base like sodium hydroxide, followed by heating to facilitate the formation of the thiadiazole structure.

Antimicrobial Activity

Research indicates that 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. A study highlighted that similar thiadiazole derivatives demonstrated good activity against various bacterial strains such as Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies using breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines showed promising results. The median inhibitory concentration (IC50) values indicated that modifications to its structure could enhance its cytotoxicity against these cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various derivatives of thiadiazoles reported that compounds with similar structures exhibited MIC values between 16–31.25 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that modifications in the side chains can influence antimicrobial potency.

- Cytotoxicity in Cancer Research : In a study focused on new thiadiazole-based anticancer agents, it was found that certain derivatives significantly inhibited the growth of MCF-7 cells compared to standard chemotherapeutics like 5-Fluorouracil . This positions 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine as a candidate for further development in cancer therapeutics.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine | Structure | Good against E. coli | Moderate against MCF-7 |

| 5-Phenyl-1,3,4-thiadiazole-2-amine | - | Moderate against S. aureus | High against HepG2 |

| 2-Amino-1,3,4-thiadiazole derivatives | - | Good against multiple strains | Variable |

The biological activity of 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine is attributed to its ability to interact with specific molecular targets within microbial cells or cancer cells. It may inhibit key enzymes involved in cell wall synthesis or interfere with cellular signaling pathways essential for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.